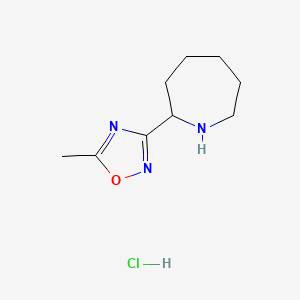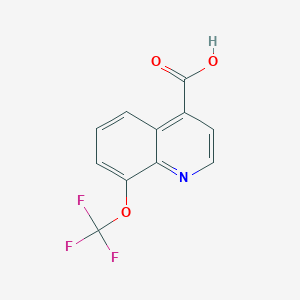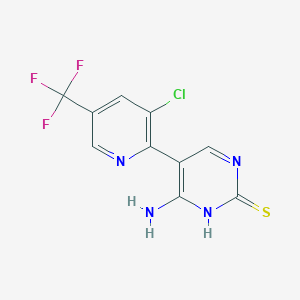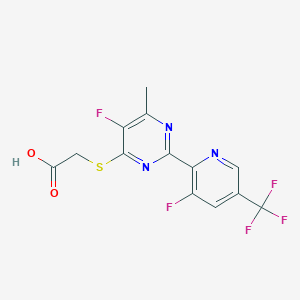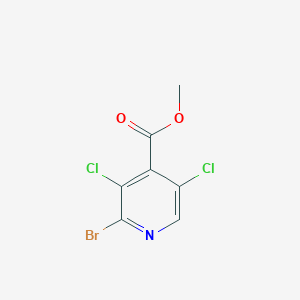
Methyl 2-bromo-3,5-dichloroisonicotinate
描述
Methyl 2-bromo-3,5-dichloroisonicotinate: is a chemical compound with the molecular formula C7H4BrCl2NO2. It is a derivative of isonicotinic acid, where the isonicotinic acid core structure is substituted with bromine and chlorine atoms at specific positions and a methyl ester group is attached. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,3,5-trichloropyridine as the starting material.
Reaction Conditions: The compound is synthesized through a halogenation reaction, where the pyridine ring is subjected to bromination and chlorination reactions under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis involves large-scale reactions with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine and chlorine atoms, leading to different structural isomers.
Substitution: Substitution reactions are common, where the bromine and chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Different pyridine derivatives with reduced halogen content.
Substitution Products: A wide range of substituted pyridines with different functional groups.
科学研究应用
Chemistry: Methyl 2-bromo-3,5-dichloroisonicotinate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug discovery and development. Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The exact mechanism of action of Methyl 2-bromo-3,5-dichloroisonicotinate depends on its specific application. Generally, it involves interactions with molecular targets such as enzymes or receptors, leading to biological or chemical effects. The pathways involved can vary widely based on the context in which the compound is used.
相似化合物的比较
Methyl 2-bromo-3,5-dichloropyridine-4-carboxylate: A structural isomer with similar properties.
Methyl 2-bromo-3-chloropyridine-4-carboxylate: A compound with fewer chlorine atoms.
Methyl 2-bromo-3,5-dichloronicotinate: Another isomer with a different arrangement of halogen atoms.
Uniqueness: Methyl 2-bromo-3,5-dichloroisonicotinate is unique due to its specific halogenation pattern and the presence of both bromine and chlorine atoms, which influence its reactivity and applications.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
methyl 2-bromo-3,5-dichloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO2/c1-13-7(12)4-3(9)2-11-6(8)5(4)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYYDKQQURVQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1448546.png)
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-one](/img/structure/B1448548.png)
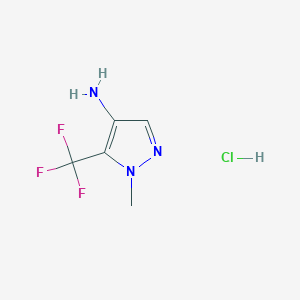
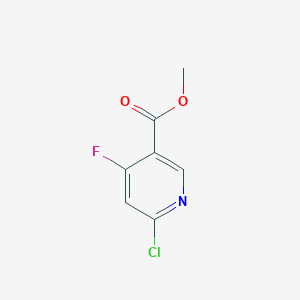
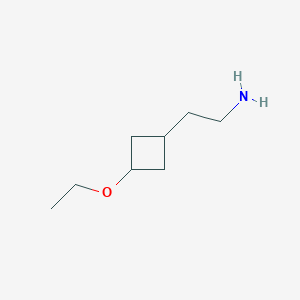
![(2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B1448553.png)
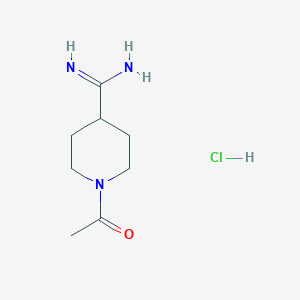
![{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol](/img/structure/B1448555.png)
